![molecular formula C30H26O8 B12440552 (1Z)-2-(3,5-dihydroxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)-1-[(4-hydroxy-3-methoxyphenyl)methylidene]-2,3-dihydroindene-4,6-diol](/img/structure/B12440552.png)
(1Z)-2-(3,5-dihydroxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)-1-[(4-hydroxy-3-methoxyphenyl)methylidene]-2,3-dihydroindene-4,6-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(1Z)-2-(3,5-dihydroxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)-1-[(4-hydroxy-3-methoxyphenyl)methylidene]-2,3-dihydroindene-4,6-diol” is a complex organic molecule characterized by multiple hydroxyl and methoxy groups attached to a dihydroindene core. Compounds with such structures often exhibit significant biological activity and are of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the dihydroindene core and the subsequent attachment of the hydroxyl and methoxy groups. Typical synthetic routes may involve:
Formation of the Dihydroindene Core: This could be achieved through cyclization reactions involving suitable precursors.
Functional Group Introduction: Hydroxyl and methoxy groups can be introduced through reactions such as hydroxylation and methylation, using reagents like hydrogen peroxide for hydroxylation and methyl iodide for methylation.
Industrial Production Methods
Industrial production methods would need to be optimized for yield and purity. This might involve:
Catalytic Processes: Using catalysts to improve reaction efficiency.
Purification Techniques: Employing methods like crystallization or chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to remove double bonds or reduce carbonyl groups.
Substitution: The methoxy groups can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could yield fully saturated compounds.
Applications De Recherche Scientifique
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions due to its multiple hydroxyl groups.
Medicine: Possible therapeutic applications, such as antioxidant or anti-inflammatory properties.
Industry: Use in the synthesis of polymers or other industrial chemicals.
Mécanisme D'action
The compound’s mechanism of action would depend on its specific interactions with biological targets. Potential mechanisms include:
Enzyme Inhibition: Binding to active sites of enzymes and inhibiting their activity.
Antioxidant Activity: Scavenging free radicals due to its hydroxyl groups.
Signal Transduction: Modulating signaling pathways through interactions with receptors or other proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1Z)-2-(3,5-dihydroxyphenyl)-3-(4-hydroxyphenyl)-1-[(4-hydroxyphenyl)methylidene]-2,3-dihydroindene-4,6-diol
- (1Z)-2-(3,5-dihydroxyphenyl)-3-(4-methoxyphenyl)-1-[(4-methoxyphenyl)methylidene]-2,3-dihydroindene-4,6-diol
Uniqueness
The unique combination of hydroxyl and methoxy groups in the compound may confer distinct biological activities or chemical reactivity compared to similar compounds. This uniqueness can be leveraged in designing new drugs or materials with specific properties.
Propriétés
Formule moléculaire |
C30H26O8 |
|---|---|
Poids moléculaire |
514.5 g/mol |
Nom IUPAC |
2-(3,5-dihydroxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)-1-[(4-hydroxy-3-methoxyphenyl)methylidene]-2,3-dihydroindene-4,6-diol |
InChI |
InChI=1S/C30H26O8/c1-37-26-8-15(3-5-23(26)34)7-21-22-13-20(33)14-25(36)30(22)29(16-4-6-24(35)27(11-16)38-2)28(21)17-9-18(31)12-19(32)10-17/h3-14,28-29,31-36H,1-2H3 |
Clé InChI |
YUGHGAXRXHODHK-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)C=C2C(C(C3=C2C=C(C=C3O)O)C4=CC(=C(C=C4)O)OC)C5=CC(=CC(=C5)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



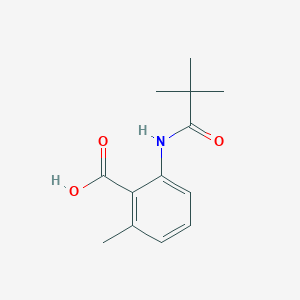
![Methyl 5-(5-fluorobenzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylate](/img/structure/B12440490.png)
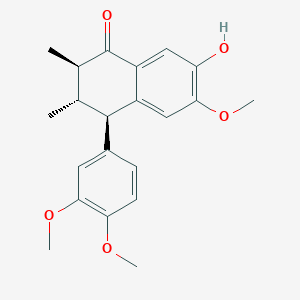
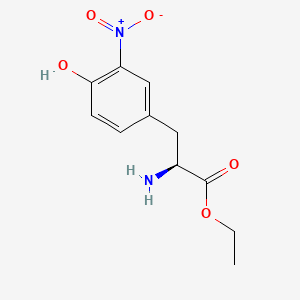
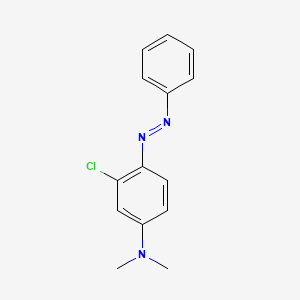
![[(2R,3aR)-2,4,11,13-tetraacetyloxy-1-benzoyloxy-3a,10-dihydroxy-2,5,8,8-tetramethyl-12-methylidene-3,4,5,9,10,11,13,13a-octahydro-1H-cyclopenta[12]annulen-9-yl] pyridine-3-carboxylate](/img/structure/B12440508.png)
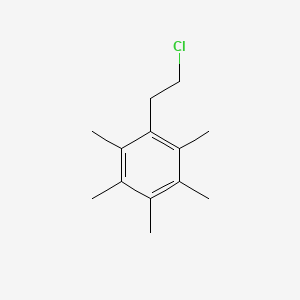

![4-[(Cyclohexylmethyl)amino]-3-methylphenol](/img/structure/B12440532.png)
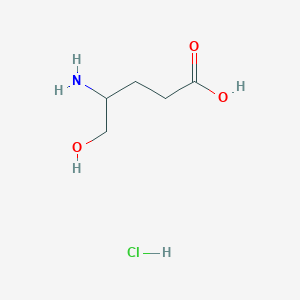
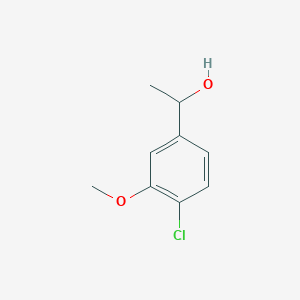
![2-[(4-Cyclohexyl-1-ethoxy-1-oxobutan-2-YL)amino]propanoic acid](/img/structure/B12440549.png)
![4-Oxo-4H-pyrimido[1,2-a]pyrimidine-3-carboxylic acid ethyl ester](/img/structure/B12440556.png)
